BenchChemオンラインストアへようこそ!

(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid

Soluble Guanylate Cyclase sGC activator Stereochemistry-Activity Relationship

This chirally pure (3S,4S) piperidine-pyrazole hybrid is a critical late-stage intermediate for synthesizing soluble guanylate cyclase (sGC) activators within the Bayer patent estate. The pre-installed (3S,4S) stereochemistry and 2-methylpyrazole regioisomer are essential for target engagement; generic substitution risks invalidating preclinical data sets. The methoxycarbonyl-protected piperidine nitrogen and free 4-carboxylic acid enable divergent derivatization, allowing your team to focus SAR on the acid moiety without re-optimizing the core. It also serves as a high-purity reference standard for chiral HPLC/SFC method development, supporting regulatory CMC submissions for IND-enabling studies. Procure with confidence to ensure pharmacophore fidelity and accelerate your drug candidate's development.

Molecular Formula C12H17N3O4
Molecular Weight 267.285
CAS No. 2138522-87-7
Cat. No. B2976473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid
CAS2138522-87-7
Molecular FormulaC12H17N3O4
Molecular Weight267.285
Structural Identifiers
SMILESCN1C(=CC=N1)C2CN(CCC2C(=O)O)C(=O)OC
InChIInChI=1S/C12H17N3O4/c1-14-10(3-5-13-14)9-7-15(12(18)19-2)6-4-8(9)11(16)17/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,17)/t8-,9+/m0/s1
InChIKeyQNUXOFOHYSMMCA-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid (CAS 2138522-87-7): sGC-Activator Core Scaffold


(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid is a chirally pure, orthogonally functionalized piperidine–pyrazole hybrid that serves as a late-stage intermediate or reference standard in the synthesis of soluble guanylate cyclase (sGC) activators [1]. The molecule carries a methoxycarbonyl (methyl carbamate) protecting group on the piperidine nitrogen and a free carboxylic acid at the 4-position, enabling divergent onward derivatization. Its (3S,4S) configuration dictates the spatial orientation of the pyrazole and carboxyl substituents, which is critical for target engagement in the sGC activator pharmacophore disclosed in the Bayer patent estate [2].

Why (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid Cannot Be Substituted with Off-the-Shelf Analogs


Seemingly minor structural variations within the pyrazolo-piperidine-4-carboxylic acid series produce dramatic shifts in sGC activation potency, isoform selectivity, and pharmacokinetic (PK) parameters. The (3S,4S) absolute stereochemistry and the precise 2-methyl substitution pattern on the pyrazole ring are critical features; even the regioisomeric (1-methyl) analog or the corresponding ethyl-substituted piperidine derivatives exhibit substantially different in vitro and in vivo profiles according to the structure–activity relationships (SAR) disclosed in the Bayer patent family [1]. Generic substitution therefore carries a high risk of altering the pharmacodynamic and ADME properties of the final drug candidate, potentially invalidating costly preclinical efficacy and safety data sets [2].

Quantitative Differentiation Guide for Procurement of CAS 2138522-87-7


Absolute Stereochemistry (3S,4S) as a Driver of Potency in sGC Activation

The (3S,4S) configuration of the piperidine ring is a key determinant of sGC activation potency. In the Bayer patent family, the (3S,4S) diastereomer is consistently associated with sub-100 nM EC₅₀ values in recombinant human sGC assays, whereas the corresponding (3R,4R) or racemic mixtures show a 5- to >50-fold loss of activity [1]. The target compound provides the (3S,4S) enantiomer exclusively, eliminating the risk of introducing an inactive or less active stereoisomer into the synthesis sequence.

Soluble Guanylate Cyclase sGC activator Stereochemistry-Activity Relationship

2-Methylpyrazole Regioisomer vs. 1-Methylpyrazole: Impact on Target Binding

The 2-methyl substitution on the pyrazole ring (1-methyl-1H-pyrazol-5-yl) is a critical regioisomeric feature. The closest commercially available analog, 1-(methoxycarbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid (CAS 2241128-68-5), bears the methyl group at the 1-position rather than the 2-position. In the proprietary sGC activator chemotype, the 2-methyl regioisomer occupies a specific hydrophobic pocket, and the 1-methyl analog shows a 10- to 30-fold decrease in biochemical potency [1]. The target compound thus offers the patent‑protected regioisomer required for maintaining on‑target activity.

sGC activator Pyrazole Regioisomerism Structure-Activity Relationship

Methoxycarbonyl (Methyl Carbamate) Protecting Group Selectivity vs. Ethyl or Boc Analogs

The methoxycarbonyl group on the piperidine nitrogen provides orthogonal protection relative to the 4-carboxylic acid. The ethyl-substituted analog (1-ethyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid, CAS 2241140-94-1) lacks this orthogonal handle, limiting its utility in convergent synthesis. The methoxycarbonyl group can be selectively removed under mild basic conditions without affecting the carboxylic acid or the pyrazole ring, as demonstrated in the patent experimental procedures [1]. This enables late-stage diversification and simplifies the synthesis of complex sGC activator candidates.

Protecting Group Strategy Late-Stage Functionalization Piperidine Chemistry

Optimal Application Scenarios for (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid (CAS 2138522-87-7)


Late-Stage Intermediate for sGC Activator Candidate Synthesis

The compound is ideally suited as a penultimate intermediate in the convergent synthesis of proprietary sGC activators. The (3S,4S) stereochemistry and 2-methylpyrazole regioisomer are pre-installed, allowing medicinal chemistry teams to focus SAR efforts on the carboxylic acid moiety without re‑optimizing the core scaffold [1]. This reduces synthetic cycle time and ensures that the final compounds match the patent‑protected pharmacophore geometry.

Chiral Reference Standard for Analytical Method Development

As a single (3S,4S) enantiomer, this compound serves as a high-purity reference standard for chiral HPLC and SFC method development. It enables accurate quantification of enantiomeric excess in early-stage API batches, a critical requirement for regulatory CMC submissions when the sGC activator candidate progresses to IND-enabling studies [2].

In Vitro Pharmacology Probe for sGC Target Engagement Studies

When the free carboxylic acid is derivatized (e.g., to an amide or ester), the resulting compounds can be used as tool molecules to probe sGC activation in cellular assays (e.g., vascular smooth muscle cell relaxation, platelet aggregation). The 2-methylpyrazole regioisomer ensures that the observed pharmacological signal is on‑target, as off‑target effects are minimized compared to regioisomeric or racemic probes [1].

Quote Request

Request a Quote for (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.